molecular formula C26H29NO5 B12026003 4-(4-(Allyloxy)benzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one CAS No. 618077-26-2

4-(4-(Allyloxy)benzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12026003
CAS No.: 618077-26-2
M. Wt: 435.5 g/mol
InChI Key: XARHUSMJNBCSTC-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Allyloxy)benzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Allyloxy)benzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrrole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Allyloxy Group: This can be achieved through an allylation reaction using allyl halides and a base.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Final Functionalization: The remaining functional groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Allyloxy)benzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one can undergo several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Allyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-(Allyloxy)benzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Research into its potential as a therapeutic agent for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-(Allyloxy)benzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Methoxy)benzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one
  • 4-(4-(Ethoxy)benzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one

Uniqueness

4-(4-(Allyloxy)benzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one is unique due to the presence of the allyloxy group, which can undergo specific reactions that other similar compounds cannot. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

618077-26-2

Molecular Formula

C26H29NO5

Molecular Weight

435.5 g/mol

IUPAC Name

(4E)-5-(4-ethylphenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H29NO5/c1-4-16-32-21-13-11-20(12-14-21)24(28)22-23(19-9-7-18(5-2)8-10-19)27(15-6-17-31-3)26(30)25(22)29/h4,7-14,23,28H,1,5-6,15-17H2,2-3H3/b24-22+

InChI Key

XARHUSMJNBCSTC-ZNTNEXAZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C(=O)N2CCCOC

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.